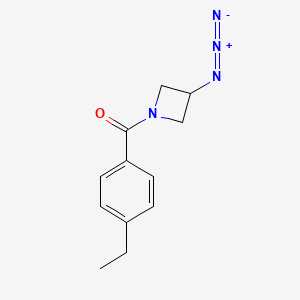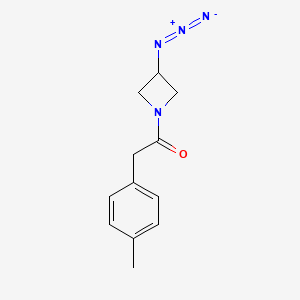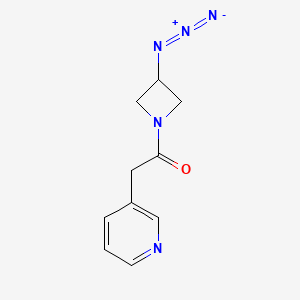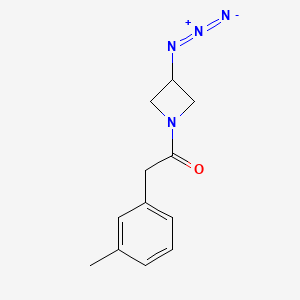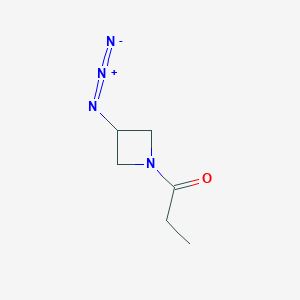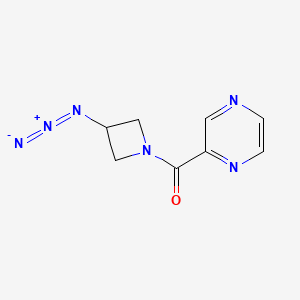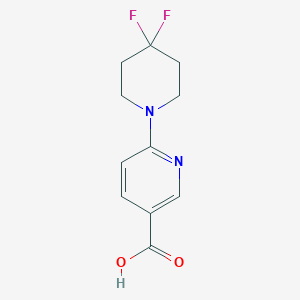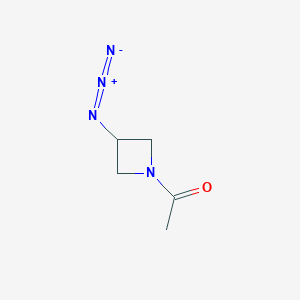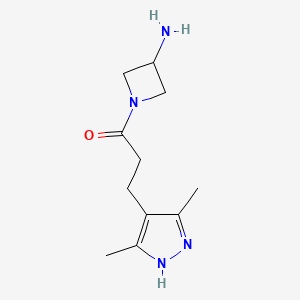
(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
“(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 . This compound is used in scientific research, with its unique structure allowing for diverse applications, including drug discovery, medicinal chemistry, and synthetic organic chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.28 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Crystal Structure and Adduct Formation The compound (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone has been studied for its structural properties. In a related study, a crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. The study highlighted the dihedral angles between the benzene ring and the two piperidine rings, and the formation of chains extending along the c-axis direction due to intermolecular hydrogen bonds between the hydroxypiperidine group and the keto O atom (Revathi et al., 2015).
Bioactive Heterocycle Synthesis The synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was undertaken. The compound exhibited antiproliferative activity and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, highlighting its potential in pharmaceutical applications (Prasad et al., 2018).
Antimicrobial Activity of Derivatives A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of these derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis for Radiolabelling and Visualization The compound's derivatives have been synthesized and radiolabelled for visualization of specific receptors with SPECT, indicating its potential application in medical imaging and diagnostics. For example, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized, radiolabelled, and evaluated in vivo, demonstrating its uptake in mice brain and potential for further evaluation by regional brain biodistribution and displacement studies in larger animals (Blanckaert et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVXDAOFIYTIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



